![molecular formula C12H15N3O2 B2538144 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid CAS No. 2034308-93-3](/img/structure/B2538144.png)
6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid" is a derivative of pyrazine, which is a heterocyclic aromatic organic compound with a bicyclic structure containing nitrogen atoms. The compound is of interest due to its potential biological activities and its structural complexity, which allows for a variety of chemical transformations and applications in medicinal chemistry.
Synthesis Analysis
The synthesis of related pyrazine derivatives has been explored in various studies. For instance, the synthesis of spiro epoxides from 1H-pyrazol-5(4H)-ones was achieved through Knoevenagel condensation followed by epoxidation with hydrogen peroxide. These spiro epoxides could undergo ring transformation to yield 4,5-dihydro-4-hydroxy-1H-pyrazole-4-carboxylic acid derivatives, with some intermediates being isolated during the process . Another study reported the reactivity of 2-cyano-6-chloropyrazine with amines, leading to the synthesis of new pyrazinocarboxylic acid derivatives, which were evaluated for their tuberculostatic activity . Additionally, the synthesis of a heterospirocyclic amino azirine, which could serve as a synthon for an unknown α-amino acid, was achieved from 3,4-dihydro-2H-pyrane, demonstrating the versatility of pyrazine derivatives in synthesizing complex organic molecules .
Molecular Structure Analysis
The molecular structure of pyrazine derivatives is characterized by the presence of nitrogen atoms within the ring system, which can significantly influence the chemical properties and reactivity of the compounds. For example, the structure of a 3-benzoylaminotetrahydropyran-3-thiocarboxamide was established by X-ray crystallography, highlighting the importance of structural analysis in understanding the properties of these compounds .
Chemical Reactions Analysis
Pyrazine derivatives can participate in various chemical reactions due to their reactive functional groups. The ring transformation of spiro epoxides into hydroxylated pyrazole carboxylic acid derivatives is one such reaction . The substitution of chlorine atoms in 2-cyano-6-chloropyrazine with amines to create new derivatives also exemplifies the chemical reactivity of these compounds . Furthermore, the reactions of the synthesized heterospirocyclic amino azirine with thiobenzoic acid and dipeptide amides demonstrate the potential of pyrazine derivatives to act as synthons for the development of novel amino acids .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazine derivatives are influenced by their molecular structure. The presence of nitrogen atoms and the spirocyclic configuration can affect the compound's solubility, stability, and reactivity. The tuberculostatic activity of certain pyrazinocarboxylic acid derivatives, with minimum inhibitory concentration values as low as 25 µg/mL, indicates that these compounds can have significant biological properties, which are essential for their potential therapeutic applications . The ability to undergo various chemical reactions and to form stable structures, as confirmed by crystallography, further underscores the importance of these properties in the development of pyrazine-based pharmaceuticals .
Scientific Research Applications
Peptide Synthesis and Drug Design
Compounds with spirocyclic structures, such as heterospirocyclic amino azirines and 1-oxa-2-azaspiro derivatives, have been explored for their utility in peptide synthesis and as dipeptide synthons. The synthesis of methyl N-(1-aza-6-oxaspiro[2.5]oct-1-en-2-yl)-L-prolinate, for instance, demonstrates the potential of these compounds in constructing complex peptide chains, indicating a possible application of 6-(Pyrazin-2-yl)-6-azaspiro[3.4]octane-8-carboxylic acid in peptide synthesis and drug design (Suter, Stoykova, Linden, & Heimgartner, 2000).
Synthesis of Conformationally Constrained Dipeptide Isosteres
Another interesting application area is the synthesis of conformationally constrained dipeptide isosteres. The work on 3-Aza-6,8-dioxabicyclo[3.2.1]octane-7-carboxylic acids derived from tartaric acid and α-amino acids illustrates the use of spirocyclic structures to create dipeptide isosteres, suggesting a similar potential for the compound (Guarna, Guidi, Machetti, Menchi, Occhiato, Scarpi, Sisi, & Trabocchi, 1999).
Development of Radiotracers
Spirocyclic compounds have also been investigated in the development of radiotracers for receptor occupancy studies. The identification of specific spirocyclic structures as promising radiotracers for the nociceptin opioid peptide (NOP) receptor highlights the potential of structurally related compounds in neuroscientific research and imaging studies (Zhang, Drummond, Brodney, Cianfrogna, Drozda, Grimwood, Vanase-Frawley, & Villalobos, 2014).
Anticancer and Antidiabetic Drug Development
Research into spirothiazolidine analogs for anticancer and antidiabetic drug development provides insight into the therapeutic applications of spirocyclic compounds. The synthesis and evaluation of various spiro derivatives have shown significant activity against cancer cell lines and potential as alpha-amylase and alpha-glucosidase inhibitors, indicating a research direction for this compound in the development of new therapeutic agents (Flefel, El-Sofany, Al-Harbi, & El-Shahat, 2019).
Mechanism of Action
Target of Action
The primary targets of 6-(Pyrazin-2-yl)-6-azaspiro[3Compounds with similar structures have been used in the design and synthesis of anti-tubercular agents . These agents target Mycobacterium tuberculosis H37Ra, a strain of bacteria that causes tuberculosis .
Mode of Action
The exact mode of action of 6-(Pyrazin-2-yl)-6-azaspiro[3Similar compounds have shown significant activity against mycobacterium tuberculosis h37ra
Biochemical Pathways
The specific biochemical pathways affected by 6-(Pyrazin-2-yl)-6-azaspiro[3Related compounds have been associated with anti-tubercular activity , suggesting that they may affect the biochemical pathways related to the survival and replication of Mycobacterium tuberculosis.
Result of Action
The molecular and cellular effects of 6-(Pyrazin-2-yl)-6-azaspiro[3Related compounds have demonstrated significant anti-tubercular activity , indicating that they may inhibit the growth or survival of Mycobacterium tuberculosis.
Future Directions
The future directions in the research of pyrazine derivatives are promising. Due to the diverse biological activities of pyrazine-based drugs, a rise in investigations of pyrazine containing candidates has been observed . Future research will likely continue to explore their synthetic pathways and biological activities.
properties
IUPAC Name |
6-pyrazin-2-yl-6-azaspiro[3.4]octane-8-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c16-11(17)9-7-15(8-12(9)2-1-3-12)10-6-13-4-5-14-10/h4-6,9H,1-3,7-8H2,(H,16,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCHMQBQAAFIXMB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CN(CC2C(=O)O)C3=NC=CN=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.